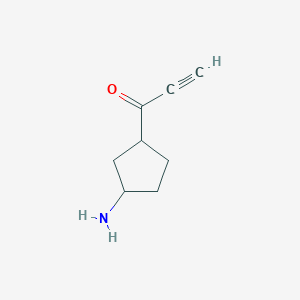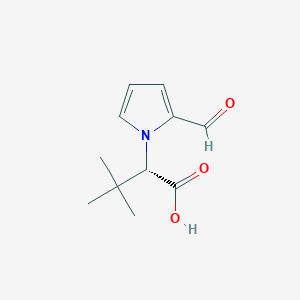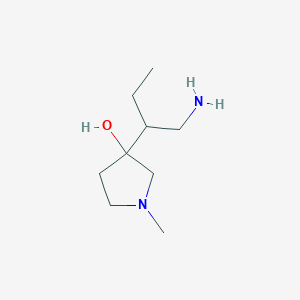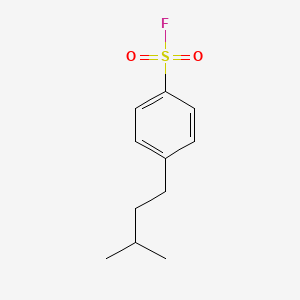![molecular formula C14H24O B13225897 4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)
4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a bicyclo[5.1.0]octane and a cyclohexane ring, with an oxygen atom incorporated into the bicyclic system. The presence of two methyl groups at the 4’ position adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable bicyclo[5.1.0]octane precursor with a cyclohexane derivative under acidic or basic conditions to facilitate the spiro formation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining product purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any unsaturated bonds.
Substitution: The methyl groups and the oxygen atom in the spiro linkage can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions, typically under controlled temperatures and in the presence of a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the spirocyclic structure.
科学研究应用
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in drug design and development.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its structural stability and reactivity.
作用机制
The mechanism by which 4’,4’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] exerts its effects involves interactions with molecular targets such as enzymes or receptors The spirocyclic structure may facilitate binding to specific sites, influencing biological pathways and cellular processes
相似化合物的比较
Similar Compounds
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: This compound shares a similar bicyclic structure but differs in the presence of additional oxygen atoms.
2,2-Dimethyl-1,3-dioxacyclohept-5-ene: Another related compound with a different ring system and functional groups.
Uniqueness
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its specific spiro linkage and the incorporation of a cyclohexane ring. This structural feature distinguishes it from other spirocyclic compounds and contributes to its distinct chemical and physical properties.
属性
分子式 |
C14H24O |
|---|---|
分子量 |
208.34 g/mol |
IUPAC 名称 |
1',1'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,4'-cyclohexane] |
InChI |
InChI=1S/C14H24O/c1-13(2)5-7-14(8-6-13)4-3-11-9-12(11)10-15-14/h11-12H,3-10H2,1-2H3 |
InChI 键 |
BMRQRRITDRCFQY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2(CCC3CC3CO2)CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


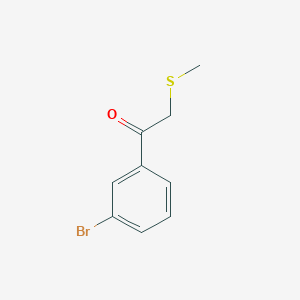
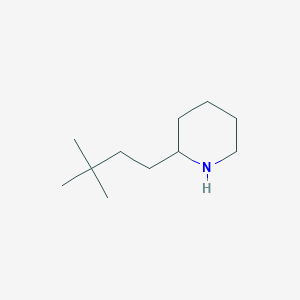
![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)

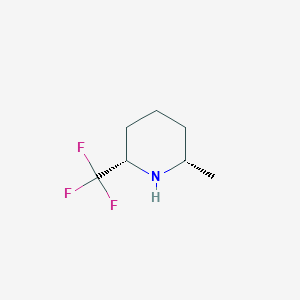
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)

